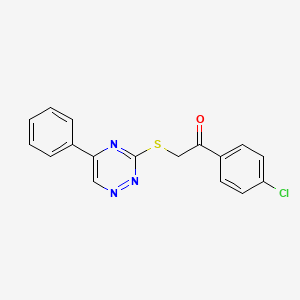

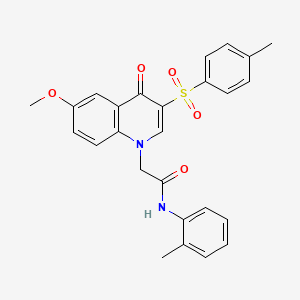

![molecular formula C20H28N2O5 B2809817 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid CAS No. 1164466-05-0](/img/structure/B2809817.png)

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid is an organic compound. It is a white solid, often used as an intermediate in organic synthesis . The compound is also known as N-BOC-Piperidine-4-carboxylic acid .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection relies largely on TFA-induced cleavage .Molecular Structure Analysis

The molecular formula of the compound is C11H19NO4 . Its molecular weight is 229.28 .Chemical Reactions Analysis

The compound can be used in organic synthesis to protect carboxylic acid groups, preventing them from being attacked by other reactants or undergoing side reactions . A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .Physical And Chemical Properties Analysis

The compound is a white to almost white powder or crystal . It has a melting point of 152°C . The compound is insoluble in water .Scientific Research Applications

Synthesis and Chemical Properties

1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid is often utilized in the synthesis of complex organic molecules. Research has demonstrated various methods and approaches to synthesizing and manipulating this compound and its derivatives, showcasing its versatility in organic chemistry:

- It has been used in the preparation of orthogonally protected amino acid analogs, indicating its role in developing molecules with potential biological activity or specific chemical properties (Hammarström et al., 2005).

- Studies have also explored its conformational properties in dipeptide structures, providing insights into its role in peptide chemistry and potential therapeutic applications (Didierjean et al., 2002).

- Novel derivatives have been synthesized and evaluated as non-selective inhibitors for certain biological processes, highlighting its potential in drug discovery and development (Chonan et al., 2011).

- Its use has been pivotal in the asymmetric synthesis of amino acid analogs, showcasing the compound's utility in the synthesis of structurally and stereochemically complex molecules (Etayo et al., 2008).

Applications in Medicinal Chemistry and Drug Development

This compound and its derivatives have been explored for their medicinal properties and potential as intermediates in drug development:

- Research has demonstrated the synthesis of complex molecules like tricyclic carbapenem derivatives using this compound, which showed significant antibacterial activities against various bacterial strains (Mori et al., 2000).

- It has been a key intermediate in the synthesis of complex molecules with potential therapeutic applications, such as Vandetanib, showcasing its importance in the synthesis of clinically relevant drugs (Wang et al., 2015).

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of piperidine-4-carboxylic acid, which is often used as an intermediate in organic synthesis . It’s also known that similar compounds have shown antibacterial activities .

Mode of Action

Similar compounds have been shown to exhibit their effects through nucleophilic substitution reactions facilitated by intramolecular hydrogen bonding .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to their observed antibacterial activities .

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

Similar compounds have shown antibacterial activities, suggesting that they may inhibit the growth of certain bacteria .

Action Environment

It’s known that the compound should be stored in a dry, cool, and well-ventilated place , suggesting that environmental conditions such as humidity and temperature could potentially affect its stability.

Safety and Hazards

The compound is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The compound has potential applications in various scientific fields due to its role as an intermediate in organic synthesis . Future research could explore more efficient methods for the deprotection of the N-Boc group , as well as the compound’s potential applications in the synthesis of other complex organic molecules .

Properties

IUPAC Name |

1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)21-16(13-14-7-5-4-6-8-14)17(23)22-11-9-15(10-12-22)18(24)25/h4-8,15-16H,9-13H2,1-3H3,(H,21,26)(H,24,25)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHNQGJCBYKWFP-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

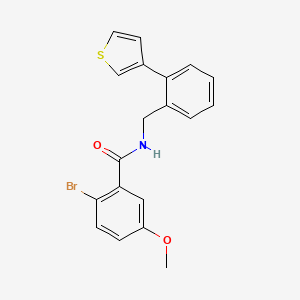

![3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2809735.png)

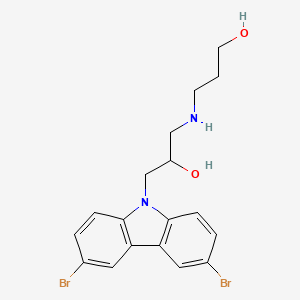

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanesulfonamide](/img/structure/B2809738.png)

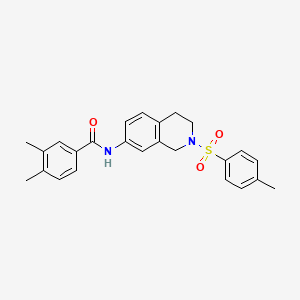

![5-amino-N-(2-fluorophenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2809739.png)

![2-bromo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2809741.png)

![N-(2,5-difluorophenyl)-2-[6-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2809743.png)

![3-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2809745.png)

![2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2809746.png)

![Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid methyl ester](/img/structure/B2809753.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)